Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate
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Overview
Description
Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate is a chemical compound with the molecular formula C8H8N4O3 and a molecular weight of 208.17 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate, can be achieved through various methods . Some of the common synthetic routes include:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives under specific conditions to form the desired triazine structure.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of triazine precursors with tetracyanoethylene oxide to form triazinium dicyanomethylide, which then undergoes further reactions to yield the final product.
Multistep Synthesis: This involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the triazine ring.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine structure.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a similar triazine structure.
BMS-690514: An EGFR inhibitor in clinical phase II trials.
BMS-599626: Another EGFR inhibitor with a similar triazine structure.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl N-(4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazin-2-yl)carbamate |
InChI |
InChI=1S/C8H8N4O3/c1-15-8(14)10-7-9-6(13)5-3-2-4-12(5)11-7/h2-4H,1H3,(H2,9,10,11,13,14) |
InChI Key |
FBFFUSZBWCVVIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NN2C=CC=C2C(=O)N1 |
Origin of Product |
United States |
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